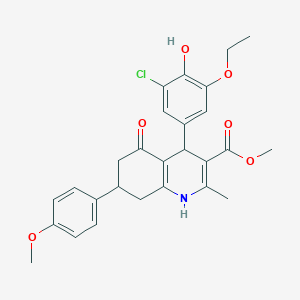![molecular formula C23H12Cl3NO3 B5224404 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione](/img/structure/B5224404.png)
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is a chemical compound that has been used in scientific research for various purposes. This compound is also known as TMAP or 4-MeO-TMAP, and it belongs to the class of pyrenedione derivatives.
Applications De Recherche Scientifique
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione has been used in various scientific research applications, including:
1. Fluorescence imaging: TMAP has been used as a fluorescent probe to detect DNA damage and to study the interaction of DNA with proteins.
2. Cancer research: TMAP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
3. Environmental monitoring: TMAP has been used as a biomarker to monitor the exposure of aquatic organisms to polycyclic aromatic hydrocarbons (PAHs).
Mécanisme D'action
The mechanism of action of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is not fully understood. However, studies have shown that TMAP can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. TMAP has also been shown to induce oxidative stress and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione can induce DNA damage and oxidative stress in cells. TMAP has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, TMAP has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. TMAP is also a fluorescent probe, which makes it useful for fluorescence imaging experiments. However, one limitation of using TMAP is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione in scientific research, including:
1. Development of TMAP derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of TMAP in cancer cells.
3. Evaluation of the potential of TMAP as a therapeutic agent for cancer treatment.
4. Use of TMAP as a biomarker for environmental monitoring of PAHs.
5. Development of TMAP-based fluorescent probes for imaging of DNA damage and protein-DNA interactions.
In conclusion, 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is a chemical compound that has been used in scientific research for various purposes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMAP have been discussed in this paper. Further research is needed to fully understand the potential of TMAP in cancer treatment and environmental monitoring.
Méthodes De Synthèse
The synthesis of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione involves the reaction of pyrene-1,6-dione with 4-methoxyaniline in the presence of thionyl chloride and triethylamine. The reaction yields TMAP as a yellow solid with a melting point of 276-277°C.
Propriétés
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(4-methoxyphenyl)iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl3NO3/c1-30-11-4-2-10(3-5-11)27-17-7-13-15(25)8-18(28)22-16(26)6-12-14(24)9-19(29)23(17)21(12)20(13)22/h2-9,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGFWKMZFSHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C=C3C(=CC(=O)C4=C(C=C5C(=CC(=C2C5=C34)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)
![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)
![4-tert-butyl-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5224356.png)
![methyl 4-[({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)amino]butanoate](/img/structure/B5224363.png)
![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)
![5-(2,6-dimethoxyphenyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5224395.png)
